![molecular formula C17H20Cl2N2 B14241135 N'-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine CAS No. 627523-35-7](/img/structure/B14241135.png)
N'-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine is a synthetic organic compound characterized by the presence of a benzyl group, a dichlorophenyl group, and an ethane-1,2-diamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine typically involves the reaction of N-(2-aminoethyl)ethane-1,2-diamine with benzaldehyde, followed by reduction of the resulting Schiff base using a reducing agent such as potassium borohydride . The reaction is carried out in a methanol solution at room temperature for a few hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
N’-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can further modify the compound, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various amine compounds.
科学的研究の応用
N’-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It has been studied for its interactions with DNA and its potential as a therapeutic agent.
Industry: Its applications in industrial processes are less documented but may include its use as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of N’-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine involves its interaction with molecular targets such as DNA. The compound binds to DNA through electrostatic interactions, which can influence the structure and function of the DNA . This binding can potentially lead to various biological effects, including changes in gene expression and cellular function.
類似化合物との比較
Similar Compounds
Similar compounds include other ethane-1,2-diamine derivatives and benzyl-substituted amines. Examples include:
- N-benzyl-N’-[2-(benzylamino)ethyl]ethane-1,2-diamine
- N-[2-(3,4-dichlorophenyl)ethyl]-N’-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine
Uniqueness
N’-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine is unique due to the presence of the dichlorophenyl group, which imparts specific chemical and biological properties
特性
CAS番号 |
627523-35-7 |
|---|---|
分子式 |
C17H20Cl2N2 |
分子量 |
323.3 g/mol |
IUPAC名 |
N'-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C17H20Cl2N2/c18-16-7-6-15(17(19)12-16)8-9-20-10-11-21-13-14-4-2-1-3-5-14/h1-7,12,20-21H,8-11,13H2 |
InChIキー |
FIFOUQSIQBXRHK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNCCNCCC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


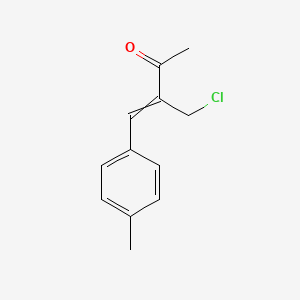

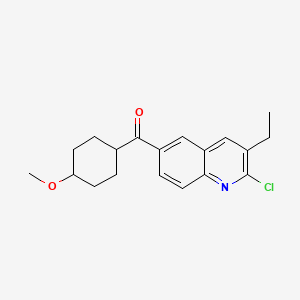
![1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone](/img/structure/B14241087.png)
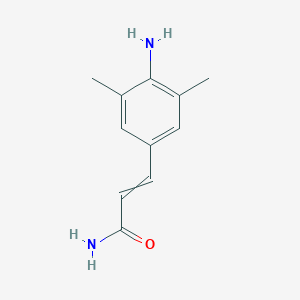

![Dimethyl (2S)-2-[(4-methoxyphenyl)methyl]butanedioate](/img/structure/B14241103.png)
![Ethyl 4-chloro-7-formyl-5-methylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B14241110.png)
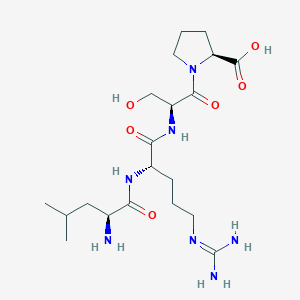

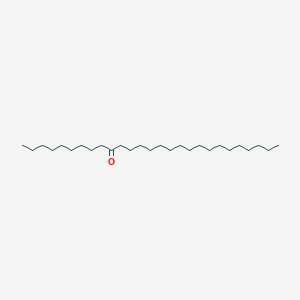
![L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)-](/img/structure/B14241133.png)
![(4Z)-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14241139.png)
![Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]-](/img/structure/B14241143.png)
